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Compound of Interest

Compound Name: 3'-Hydroxy Repaglinide-d5

Cat. No.: B585460 Get Quote

An In-Depth Technical Guide to the Formation of Repaglinide Metabolites by Human Liver

Microsomes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of

repaglinide, an anti-diabetic drug of the meglitinide class, with a specific focus on its

biotransformation by human liver microsomes (HLM). Understanding the metabolic pathways,

the enzymes involved, and the kinetics of metabolite formation is critical for predicting drug-

drug interactions, understanding interindividual variability in patient response, and ensuring

drug safety and efficacy.

Executive Summary
Repaglinide is extensively metabolized in the liver, primarily through oxidative biotransformation

mediated by the cytochrome P450 (CYP) enzyme system, with less than 2% of an oral dose

excreted unchanged.[1] The two principal enzymes responsible for its metabolism are CYP2C8

and CYP3A4.[2][3] These enzymes convert repaglinide into several metabolites, most notably

M1, M2, and M4, which are pharmacologically inactive and primarily excreted in the bile.[2] The

dual involvement of CYP2C8 and CYP3A4 has significant implications for clinical

pharmacokinetics and potential drug-drug interactions.[1][4] This guide details the specific roles

of these enzymes, presents quantitative data on metabolite formation, outlines typical

experimental protocols for studying these pathways in HLM, and provides visual

representations of the core metabolic processes.
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Metabolic Pathways and Key Enzymes
The oxidative metabolism of repaglinide in HLM leads to the formation of several key

metabolites. The primary pathways are catalyzed by CYP2C8 and CYP3A4, which exhibit

distinct but sometimes overlapping substrate specificities.[3]

CYP2C8-Mediated Metabolism: This enzyme is principally responsible for the formation of

M4, a product of hydroxylation on the piperidine ring.[1][2] The M4 metabolic pathway is now

considered a specific probe for assessing in vivo CYP2C8 activity and drug interactions.[5]

CYP3A4-Mediated Metabolism: CYP3A4 is the main catalyst for the formation of M1 (an

aromatic amine resulting from N-dealkylation) and M2 (an oxidized dicarboxylic acid).[1][2][4]

The formation of M2 is a more complex process that has also been shown to involve

aldehyde dehydrogenase.[5]

While both enzymes can contribute to the formation of multiple metabolites, M4 is

predominantly formed by CYP2C8 and M1 by CYP3A4.[1] At therapeutic concentrations of

repaglinide (below 0.4 µM), both CYP2C8 and CYP3A4 contribute to its metabolism at

comparable rates.[6] However, other studies suggest the overall contribution of CYP2C8 to

repaglinide clearance is larger.[7]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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